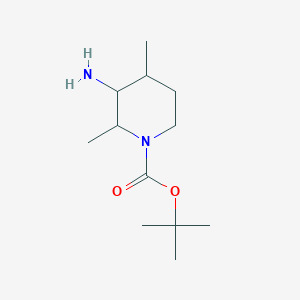

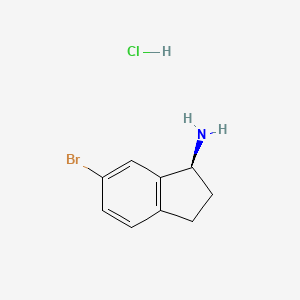

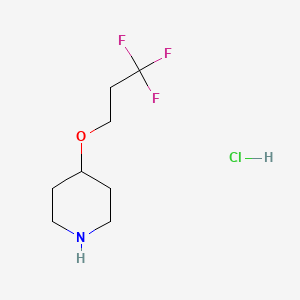

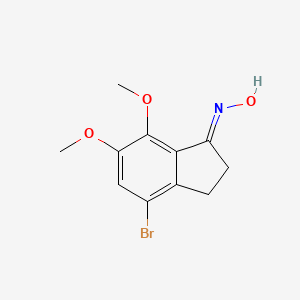

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .

Chemical Reactions Analysis

The chemical reactions involving amines and hydrochlorides are complex and depend on the specific compound. For example, metformin hydrochloride is a peroral hypoglycemic agent that suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the physicochemical properties of metformin hydrochloride were determined using HPLC combined with spectrophotometry .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Efficiency : The compound and its derivatives are often synthesized through methods that aim for high regioselectivity and yield. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizes sequential regioselective Friedel–Crafts acetylations and hydrogenations. The synthesis is noted for its efficiency and economical approach, avoiding the use of halogenated solvents (Prashad et al., 2006).

Role in Pharmaceutical Synthesis : Compounds similar to (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are key intermediates in the synthesis of certain pharmaceuticals. For instance, they have been involved in the synthesis of licofelone, a drug undergoing clinical evaluation for anti-inflammatory properties. The synthesis involves novel methods for preparing unstable intermediates which are then treated with brominated compounds (Rádl et al., 2009).

Derivative Synthesis : The synthesis of derivatives of the compound involves complex reaction mechanisms. For example, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starts from commercially available indanone and involves a key gem-difluorination step. The process and the outcome of the reactions are influenced by the nature of the substituents and the reaction conditions (Zhang et al., 2014).

Chemical Structure Analysis : The chemical structure and configuration of similar compounds are analyzed using advanced techniques like X-ray diffraction analysis, enzymatic kinetic resolution, and NMR. These analyses are crucial in determining the absolute configurations of the synthesized compounds, essential for their application in further synthesis processes (Prysiazhnuk et al., 2021).

Applications in Synthesizing Heterocyclic Compounds : The compound and its analogs play a significant role in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological and pharmacological properties. For instance, the synthesis of pyrimidine-containing compounds involves a one-pot reaction with primary amines and demonstrates characteristics like good yields and the presence of numerous hydrogen-bonding possibilities, highlighting the compound's role in facilitating complex chemical reactions (Kochia et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABIAMMAHTFCD-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)